![molecular formula C5H8O4 B13830552 Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- CAS No. 34786-50-0](/img/structure/B13830552.png)
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-
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Overview
Description
Acetaldehyde, methoxy(2-oxoethoxy)-: is an organic compound with the molecular formula C5H8O4 . It is also known by other names such as Methoxyacetaldehyde and Methoxyethanal . This compound is characterized by the presence of an aldehyde group and a methoxy group attached to the carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Alcohols: One common method for preparing acetaldehyde, methoxy(2-oxoethoxy)- involves the nucleophilic addition of methanol to acetaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of a hemiacetal intermediate, which further reacts to form the desired product.
Industrial Production Methods: Industrially, this compound can be synthesized through the controlled oxidation of ethylene glycol dimethyl ether.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetaldehyde, methoxy(2-oxoethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aldehydes or ethers.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Acetaldehyde, methoxy(2-oxoethoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the reactivity and behavior of aldehydes and methoxy groups in biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting aldehyde dehydrogenase enzymes.
Industry:
Mechanism of Action
The mechanism of action of acetaldehyde, methoxy(2-oxoethoxy)- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. The molecular targets and pathways involved include interactions with aldehyde dehydrogenase enzymes and other cellular nucleophiles .
Comparison with Similar Compounds
Acetaldehyde: A simpler aldehyde with the formula .
Methoxyacetaldehyde: Similar to acetaldehyde, methoxy(2-oxoethoxy)- but with a different substitution pattern.
Ethylene Glycol Dimethyl Ether: An ether with the formula .
Uniqueness:
Biological Activity
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, also known by its CAS number 34786-50-0, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
- Molecular Formula : C5H8O4
- Molecular Weight : 132.115 g/mol
- Structural Characteristics : The compound features a methoxy group and a 2-oxoethoxy moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- exhibits various biological activities, including potential anti-cancer effects and cytotoxicity against specific cell lines.
Anti-Cancer Activity
Recent studies have highlighted the compound's cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
- Mechanism of Action : The antiproliferative mechanisms include inducing DNA fragmentation, down-regulating anti-apoptotic genes such as Bcl-2, and up-regulating pro-apoptotic genes like P53 and Bax .
Case Studies
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Cytotoxicity Assessment :
Compound ID Cell Line Cytotoxicity (%) Control (%) 14b MCF-7 65.2 100 6a HCT-116 75.6 100 14c HepG2 70.3 100 - Molecular Docking Studies :
Toxicological Profile
The safety profile of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- has been assessed in terms of its toxicity to aquatic life and human health:
Properties
CAS No. |
34786-50-0 |
---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-methoxy-2-(2-oxoethoxy)acetaldehyde |
InChI |
InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3 |
InChI Key |
CUOMYDZNJOUCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=O)OCC=O |
Origin of Product |
United States |
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